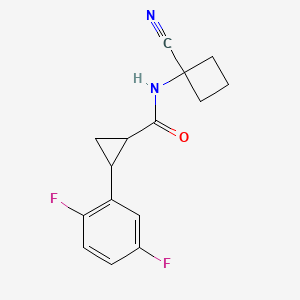

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O/c16-9-2-3-13(17)11(6-9)10-7-12(10)14(20)19-15(8-18)4-1-5-15/h2-3,6,10,12H,1,4-5,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSARHAMAKPYLPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2CC2C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Reaction conditions may include the use of strong bases and specific solvents to facilitate the cyclization process.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated difluorobenzene derivative and a suitable nucleophile.

Formation of the Cyclopropane Carboxamide: The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogenated compounds and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with modified chemical properties.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound shares core structural motifs with several cyclopropane-carboxamide derivatives reported in the literature (Table 1). Key comparisons include:

Key Observations:

Substituent Diversity: The target compound’s 1-cyanocyclobutyl group distinguishes it from analogs with simpler alkylamines (e.g., N,N-diethyl or N,N-dimethyl in ). The 2,5-difluorophenyl substituent introduces electronic effects distinct from other halogenated analogs. Fluorine’s electronegativity may improve metabolic stability and target binding compared to bulkier halogens like bromine .

Synthetic Efficiency: Yields for analogous compounds range from 52% to 77%, with lower yields associated with diastereomeric mixtures (e.g., 52% for the phenoxy-substituted compound in ). The target compound’s synthesis may face challenges due to steric hindrance from the cyanocyclobutyl group.

Physical Properties: Crystalline derivatives (e.g., ) exhibit higher melting points (102–151°C), whereas phenoxy-substituted analogs remain oils . The target compound’s physical state (crystalline vs. oil) will depend on the balance between rigidity (cyclopropane/cyanocyclobutyl) and flexibility (difluorophenyl).

Stereochemical Considerations

- Diastereomer ratios (e.g., dr 17:1 in ) indicate that substituent positioning significantly affects stereochemical outcomes. The target compound’s cyanocyclobutyl group may impose stricter stereochemical control during synthesis, reducing diastereomeric complexity compared to phenoxy-substituted analogs.

Biological Activity

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of cyclopropane derivatives, which have been explored for various pharmacological applications, including as inhibitors in enzymatic pathways. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C13H14F2N2O

- Molecular Weight : 250.26 g/mol

The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in medicinal chemistry.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, derivatives of cyclopropane have been shown to inhibit cathepsins, a family of cysteine proteases implicated in various diseases including cancer and inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines through apoptotic pathways. For example, it has been tested against human breast cancer cells, showing a dose-dependent decrease in cell viability.

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation where it reduced the production of pro-inflammatory cytokines.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | 50% reduction in cell viability |

| Anti-inflammatory | RAW 264.7 (Macrophages) | 5 | Decrease in TNF-alpha production |

| Enzyme Inhibition | Cathepsin B | 25 | IC50 = 15 µM |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspase-3. This suggests that the compound could serve as a lead for developing novel anticancer agents.

Case Study 2: Inhibition of Cathepsins

Another investigation focused on the inhibitory effects of this compound on cathepsin B activity. The study revealed that at concentrations above 10 µM, there was a significant reduction in cathepsin B activity compared to control groups. This inhibition could potentially translate into therapeutic benefits for diseases characterized by excessive protease activity.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide be optimized to improve diastereomeric purity?

- Methodological Answer : Utilize cyclopropanation reactions with optimized stoichiometry and reaction conditions. For example, a procedure involving phenol derivatives (4.00 equiv.) and cycloprop-2-ene precursors (1.00 equiv.) under inert atmosphere can yield a diastereomeric ratio (dr) of 17:1. Purification via preparative column chromatography (silica gel, hexanes/EtOAc 5:1) enhances purity. Monitoring reaction progress by TLC (Rf 0.23) ensures reproducibility .

- Key Data : Yield 52%, dr 17:1, Rf 0.23 (hexanes/EtOAc 5:1) .

Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (e.g., using Mo-Kα radiation, θmax = 27.5°) with NMR spectroscopy. ¹H NMR (600 MHz, CDCl₃) resolves diastereomers via distinct coupling constants (e.g., J = 6.1, 4.0 Hz for cyclopropane protons). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do formulation parameters affect the stability and bioavailability of cyclopropane-containing carboxamides in preclinical studies?

- Methodological Answer : Liquid formulations require co-solvents (e.g., PEG 400) and surfactants to enhance solubility. Patent data suggest that pH adjustments (4.5–6.5) prevent degradation, while lyophilization improves shelf life for crystalline forms. Accelerated stability studies (40°C/75% RH for 6 months) confirm robustness .

- Key Challenge : Polymorphism in crystalline forms (e.g., hydrogen sulfate salts) impacts dissolution rates. Use powder X-ray diffraction (PXRD) to monitor phase transitions .

Q. What strategies resolve contradictions in pharmacological data when evaluating cyclopropane-carboxamide derivatives across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro kinase inhibition vs. cell viability assays). For example, discrepancies in IC₅₀ values for mGluR5 modulators may arise from assay-specific parameters (e.g., ATP concentration). Employ structure-activity relationship (SAR) studies to isolate confounding factors, such as fluorophenyl substituent positioning .

- Case Study : Toxicity at >300 μM in BV2 cells for certain derivatives necessitates lower dosing in vivo, despite high in vitro potency .

Q. How can synthetic intermediates like trans-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid be leveraged to improve scalability?

- Methodological Answer : Optimize cyclopropanation via Simmons-Smith reactions using Zn/Cu couples. Chiral resolution of trans-diastereomers (e.g., (1R,2R)-isomers) ensures enantiopurity. Intermediate characterization by HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity .

Data Contradiction Analysis

Q. Why do solubility predictions from computational models diverge from experimental data for cyclopropane-carboxamides?

- Methodological Answer : Computational models often underestimate the impact of crystal packing on solubility. Experimental validation via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) quantifies amorphous vs. crystalline content. For example, LogP predictions may fail to account for hydrogen bonding with sulfonic acid excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.